molecular formula C12H11N3O3 B8350605 Methyl-phenyl-carbamic Acid 4-formyl-pyrazol-1-yl Ester

Methyl-phenyl-carbamic Acid 4-formyl-pyrazol-1-yl Ester

Cat. No. B8350605
M. Wt: 245.23 g/mol
InChI Key: BDQLIFQJTRVINU-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

The title compound was prepared from 1-hydroxy-4-formylpyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (73%, oil).
Name
1-hydroxy-4-formylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[CH:6]=[C:5]([CH:7]=[O:8])[CH:4]=[N:3]1.[CH3:9][N:10]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:11](Cl)=[O:12]>>[CH:7]([C:5]1[CH:4]=[N:3][N:2]([O:1][C:11](=[O:12])[N:10]([CH3:9])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=1)=[O:8]

Inputs

Step One
Name
1-hydroxy-4-formylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1N=CC(=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (73%, oil)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=NN(C1)OC(N(C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.